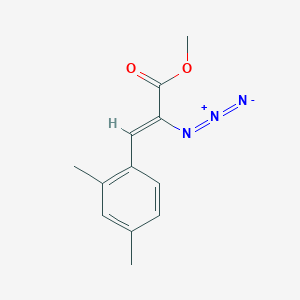
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is a chemical compound that belongs to the class of azido esters. It is a colorless liquid used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structure, which includes an azido group (-N3) attached to a methyl ester, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate typically involves the reaction of 2,4-dimethylbenzaldehyde with methyl acrylate in the presence of a base to form the corresponding α,β-unsaturated ester. This intermediate is then treated with sodium azide (NaN3) under suitable conditions to introduce the azido group . The reaction conditions often include solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Cycloaddition Reactions: The compound can undergo 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Sodium Azide (NaN3): Used for introducing the azido group.
Hydrogen Gas (H2) and Catalysts: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry for cycloaddition reactions.
Major Products Formed
1,2,3-Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction of the azido group.
Aplicaciones Científicas De Investigación
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a precursor for bioactive molecules.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of triazole-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate involves its ability to participate in cycloaddition reactions, forming stable triazole rings. These triazoles can interact with various molecular targets, including enzymes and receptors, modulating their activity . The azido group also allows for bioorthogonal labeling, enabling the study of biological processes without interfering with native biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-azido-3-phenylprop-2-enoate
- Methyl 2-azido-3-(4-methoxyphenyl)prop-2-enoate
- Methyl 2-azido-3-(3,4-dimethylphenyl)prop-2-enoate
Uniqueness
Methyl 2-azido-3-(2,4-dimethylphenyl)prop-2-enoate is unique due to the presence of the 2,4-dimethylphenyl group, which can influence the compound’s reactivity and the properties of the resulting triazoles . This structural variation can lead to different biological activities and applications compared to other similar compounds.
Propiedades
IUPAC Name |
methyl (Z)-2-azido-3-(2,4-dimethylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-4-5-10(9(2)6-8)7-11(14-15-13)12(16)17-3/h4-7H,1-3H3/b11-7- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCSJXUGFAGHFME-XFFZJAGNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=C(C(=O)OC)N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C(/C(=O)OC)\N=[N+]=[N-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













